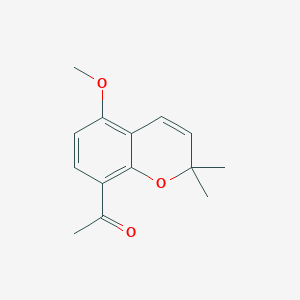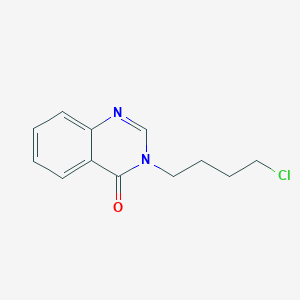
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 6-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Difluoromethyl or monofluoromethyl pyridine derivatives.
科学的研究の応用
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with cellular membranes and enzymes.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride: Contains an additional methyl and trifluoroethoxy group, leading to variations in its applications and biological activity.
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H6Cl2F3N |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
2-(chloromethyl)-6-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-5-2-1-3-6(12-5)7(9,10)11;/h1-3H,4H2;1H |
InChIキー |
NQBCZKHYOFVAED-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)


![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)




![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)



